Cyjohnphos

Buchwald-Hartwig amination Palladium catalysis Ligand screening

Cyjohnphos is the dialkylbiarylphosphine ligand of choice when JohnPhos, RuPhos, or DavePhos fail. Its cyclohexyl substituents and 183.6° cone angle yield 98‑99% conversion in high‑temperature (≥95°C) Buchwald‑Hartwig amination of aryl bromides/triflates, dramatically surpassing JohnPhos (38%). It uniquely suppresses isomerization in allene arylation, enabling stereodefined 1,3‑diene synthesis unattainable with PCy₃. Paired with Ni catalysts, it enables Suzuki‑Miyaura arylation of tertiary benzylic acetates to construct diaryl and triaryl quaternary stereocenters. Not recommended for room‑temperature aryl chloride amination—select YPhos‑type ligands for that scope. Air‑stable, 98% purity, ready‑to‑use for demanding Pd/Ni‑catalyzed cross‑couplings.

Molecular Formula C24H31P
Molecular Weight 350.5 g/mol
CAS No. 247940-06-3
Cat. No. B1301957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyjohnphos
CAS247940-06-3
Molecular FormulaC24H31P
Molecular Weight350.5 g/mol
Structural Identifiers
SMILESC1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3C4=CC=CC=C4
InChIInChI=1S/C24H31P/c1-4-12-20(13-5-1)23-18-10-11-19-24(23)25(21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1,4-5,10-13,18-19,21-22H,2-3,6-9,14-17H2
InChIKeyLCSNDSFWVKMJCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyjohnphos (CAS 247940-06-3) – A Buchwald Biarylphosphine Ligand for Palladium Catalysis


Cyjohnphos [(2‑Biphenyl)dicyclohexylphosphine, CAS 247940‑06‑3] is an air‑stable, bulky, electron‑rich monodentate biarylphosphine ligand developed by the Buchwald group . It belongs to the dialkylbiaryl phosphine class and is widely employed in Pd‑catalyzed cross‑couplings (Buchwald‑Hartwig amination, Suzuki‑Miyaura, Heck) . Its molecular formula is C₂₄H₃₁P (MW 350.48 g/mol), with a reported melting point of 102–106 °C and purity typically ≥97 % .

Why Cyjohnphos Cannot Be Simply Replaced by Another Buchwald Ligand


Despite belonging to the same dialkylbiaryl phosphine family, Cyjohnphos exhibits a distinct steric and electronic profile that precludes straightforward substitution with structurally similar ligands (e.g., JohnPhos, RuPhos, XPhos, SPhos). Differences in cone angle (183.6° for Cyjohnphos vs. 181.1° for JohnPhos) and in the nature of the alkyl substituents (cyclohexyl vs. tert‑butyl) critically influence the stability of monoligated Pd(0) species and the rate of oxidative addition/reductive elimination steps [1]. Consequently, the optimal ligand choice is highly reaction‑ and substrate‑dependent; a generic interchange risks substantial yield loss or complete reaction failure, as demonstrated in benchmark amination and Suzuki couplings [2].

Quantitative Performance Metrics of Cyjohnphos vs. Competing Ligands


Comparative Ligand Screening for a Benchmark C–N Coupling

In a standardized aryl amination reaction (5 mol % Pd₂(dba)₃, 15 mol % ligand, 95 °C, 60 h), Cyjohnphos afforded 98–99 % isolated yield, significantly outperforming closely related Buchwald ligands such as RuPhos (80 %), DavePhos (70 %), and MePhos (82 %) [1]. Notably, JohnPhos (bearing tert‑butyl instead of cyclohexyl groups) gave only 38 % yield under identical conditions [1].

Buchwald-Hartwig amination Palladium catalysis Ligand screening

Steric Parameter Differentiation: Cone Angle Comparison

The Tolman cone angle (θ) of Cyjohnphos has been measured as 183.6°, which is notably larger than that of JohnPhos (181.1°) and smaller than that of RuPhos (187.5°) or XPhos (209.8°) [1]. This intermediate steric bulk positions Cyjohnphos as a balanced ligand that can accommodate demanding substrates while avoiding excessive steric hindrance.

Steric effects Cone angle Ligand design

Room‑Temperature Aryl Chloride Amination: Cyjohnphos vs. keYPhos vs. PtBu₃

In a comparative study of Pd‑catalyzed amination of aryl chlorides at room temperature, Cyjohnphos (L2) and PtBu₃ (L3) were found to be ineffective (0 % conversion), whereas the ylide‑functionalized phosphine keYPhos (L1) enabled efficient coupling [1]. This indicates that Cyjohnphos is not suited for low‑temperature aryl chloride activations, and alternative ligands must be considered for such challenging conditions.

Aryl chloride activation Room-temperature catalysis Palladium amination

Suzuki‑Miyaura Desulfonylative Cross‑Coupling: Cyjohnphos vs. DavePhos, XPhos, SPhos

In a Pd‑catalyzed desulfonylative Suzuki–Miyaura cross‑coupling optimization, Cyjohnphos provided a 30 % yield, which was lower than the yields obtained with DavePhos (reference), XPhos (39 %), and SPhos (higher yield, not explicitly quantified) [1]. This underscores that Cyjohnphos is not the optimal choice for all Suzuki‑type transformations; its performance is substrate‑ and reaction‑specific.

Suzuki-Miyaura coupling Desulfonylative coupling Palladium catalysis

Stereoselective Heck‑Type Reaction of Allenes: Cyjohnphos Enables Unique Stereocontrol

In a Pd‑catalyzed Heck‑type reaction of allenes, Cyjohnphos was essential for achieving high stereoselectivity and suppressing undesired isomerization via hydropalladation [1]. When PCy₃ was used instead, significant isomerization to 1,3‑diene byproducts was observed, but switching to Cyjohnphos (coupled with lower temperature and longer reaction time) suppressed this side reaction [1].

Stereoselective Heck reaction Allene coupling Ligand-controlled selectivity

Optimal Use Cases for Cyjohnphos in Chemical Synthesis


High‑Yielding Buchwald‑Hartwig Amination of Aryl Bromides and Triflates

Cyjohnphos is the ligand of choice when JohnPhos, RuPhos, or DavePhos fail to deliver sufficient yield in Pd‑catalyzed C–N bond formations. Based on benchmark screening data (98–99 % yield vs. 38 % with JohnPhos), it is recommended for reactions requiring elevated temperatures (≥95 °C) with aryl bromides or triflates [1].

Stereoselective Heck‑Type Coupling of Allenes

For the synthesis of stereodefined 1,3‑dienes via allene arylation, Cyjohnphos uniquely suppresses unwanted isomerization pathways that occur with simpler trialkylphosphines (e.g., PCy₃). It enables simultaneous setting of both olefin geometries, a transformation unattainable with other phosphine ligands [1].

Suzuki‑Miyaura Arylation of Tertiary Benzylic Acetates

Cyjohnphos in combination with a Ni catalyst promotes the Suzuki‑Miyaura arylation of tertiary benzylic acetates, generating diaryl and triaryl quaternary stereocenters. This application is documented in multiple vendor technical datasheets and is a specialized use case where Cyjohnphos has proven effective [1].

Caution: Avoid for Room‑Temperature Aryl Chloride Amination

Cyjohnphos is NOT recommended for room‑temperature amination of aryl chlorides. Direct comparative studies demonstrate 0 % conversion under these conditions, in stark contrast to keYPhos which operates efficiently. Users should select YPhos‑type ligands for such low‑temperature aryl chloride couplings [1].

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